molecular formula C9H9BrClNO B1527522 N-(3-bromobenzyl)-2-chloroacetamide CAS No. 1248101-76-9

N-(3-bromobenzyl)-2-chloroacetamide

Cat. No. B1527522
M. Wt: 262.53 g/mol
InChI Key: GLHTYACKZPPLMY-UHFFFAOYSA-N
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Description

“N-(3-bromobenzyl)-2-chloroacetamide” is a chemical compound with the molecular weight of 228.09 .


Molecular Structure Analysis

The structure of a similar compound, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography . This compound was synthesized by introducing modification at site B (‘N’ in isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .


Physical And Chemical Properties Analysis

“N-(3-bromobenzyl)-2-chloroacetamide” is a solid substance .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Pharmacology .

Summary of the Application

N-(3-bromobenzyl)-2-chloroacetamide, also known as N-(3-bromobenzyl) noscapine (N-BBN), is being evaluated for its anticancer potential . It is a novel analogue of noscapine, a non-narcotic, antitussive alkaloid isolated from plants of the Papaveraceae family .

Methods of Application or Experimental Procedures

The structure of N-BBN was elucidated by X-ray crystallography . The effect of N-BBN on cancer cell proliferation and cellular microtubules were studied by sulphorhodamine B assay and immunofluorescence, respectively . The binding interactions of the alkaloid with tubulin were studied using spectrofluorimetry .

Safety And Hazards

The safety information for “N-(3-bromobenzyl)-2-chloroacetamide” includes several hazard statements such as H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound N-(3-bromobenzyl) noscapine (N-BBN) may be considered for further investigations as a potent antiproliferative agent . It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHTYACKZPPLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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